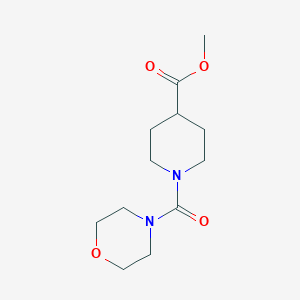

![molecular formula C20H24ClN5O2 B5503796 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-[4-(5-Chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine involves multiple steps, including reactions like amine oxide rearrangement, and involves intermediates such as 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils, leading to the formation of pyrimidine derivatives with high yields (Majumdar et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied through methods such as X-ray crystallography. These studies reveal the planarity of the pyrimidine ring and the displacement of substituent atoms from this plane, highlighting the polarization of the electronic structures and the involvement of hydrogen bonding in the stabilization of the molecular structure (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine derivatives include nucleophilic substitutions, cyclization reactions, and interactions with various reagents leading to the formation of new heterocyclic compounds. These reactions are crucial for modifying the chemical and pharmacological properties of the pyrimidine derivatives (Saxena et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a compound that can be synthesized through various chemical reactions involving pyrimidine derivatives. For instance, studies have shown the synthesis of related pyrimidine compounds through reactions involving amino substituted benzothiazoles and chloropyridine carboxylic acids, leading to the formation of pyridine derivatives with potential antimicrobial activities (Patel et al., 2011). Similarly, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding dimethyluracils by simple treatment with m-chloroperoxybenzoic acid in dichloromethane highlights the chemical versatility of pyrimidine compounds (Majumdar et al., 1998).

Pharmacological Research

Research into pyrimidine compounds has also extended into pharmacological applications. For instance, dialkylaminobenzimidazoles synthesized from substituted benzimidazole-2-sulfonic acids in the presence of secondary amines have shown potential antiarrhythmic, antiaggregation, and antiserotonin activities. Notably, some derivatives exhibited greater NHE-inhibiting activity than zoniporide and greater antiaggregatory activity than acetylsalicylic acid, highlighting the therapeutic potential of pyrimidine derivatives in treating various conditions (Zhukovskaya et al., 2017).

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been a significant area of research. New compounds synthesized from pyridine derivatives have shown variable and modest activity against bacterial and fungal strains, indicating the potential of pyrimidine compounds in developing new antimicrobial agents (Patel et al., 2011).

Molecular Recognition and Drug Design

The synthesis and study of pyrimidine compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, have provided insights into molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. These studies highlight the importance of hydrogen bonding in the efficacy of such drugs, offering a pathway for designing more effective therapeutic agents (Rajam et al., 2017).

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-28-17-5-4-15(21)14-16(17)19(27)25-12-10-24(11-13-25)18-6-7-22-20(23-18)26-8-2-3-9-26/h4-7,14H,2-3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLDGVWKYBGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)

![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)

![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)

![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)